molecular formula C8H4BrCl2N3 B11803362 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine

5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B11803362
M. Wt: 292.94 g/mol
InChI Key: XZTMFEFCJSMYKE-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and chlorine atoms in the pyrimidine ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity.

    Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4,6-dichloro-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the presence of both bromine and chlorine atoms in the pyrimidine ring, which provides a versatile platform for further chemical modifications. Its combination of pyrimidine and pyrrole rings also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H4BrCl2N3

Molecular Weight

292.94 g/mol

IUPAC Name

5-bromo-4,6-dichloro-2-pyrrol-1-ylpyrimidine

InChI

InChI=1S/C8H4BrCl2N3/c9-5-6(10)12-8(13-7(5)11)14-3-1-2-4-14/h1-4H

InChI Key

XZTMFEFCJSMYKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC(=C(C(=N2)Cl)Br)Cl

Origin of Product

United States

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